molecular formula C8H5ClN2O3 B1350453 2-(Chloromethyl)-6-nitro-1,3-benzoxazole CAS No. 221638-74-0

2-(Chloromethyl)-6-nitro-1,3-benzoxazole

Cat. No.: B1350453
CAS No.: 221638-74-0
M. Wt: 212.59 g/mol
InChI Key: LPTHKRDEKSFWAO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-nitro-1,3-benzoxazole is an aromatic heterocyclic compound that contains both a benzene ring and an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chloromethyl group and a nitro group on the benzoxazole ring makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole typically involves the chloromethylation of 6-nitro-1,3-benzoxazole. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the 2-position of the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-nitro-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoxazole derivatives.

    Reduction: Formation of 2-(Chloromethyl)-6-amino-1,3-benzoxazole.

    Oxidation: Formation of 2-(Formylmethyl)-6-nitro-1,3-benzoxazole or 2-(Carboxymethyl)-6-nitro-1,3-benzoxazole.

Scientific Research Applications

2-(Chloromethyl)-6-nitro-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1,3-benzoxazole: Lacks the nitro group, making it less reactive in redox reactions.

    6-Nitro-1,3-benzoxazole: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Bromomethyl)-6-nitro-1,3-benzoxazole: Similar structure but with a bromomethyl group, which can undergo similar reactions but with different reactivity.

Uniqueness

2-(Chloromethyl)-6-nitro-1,3-benzoxazole is unique due to the presence of both a chloromethyl and a nitro group, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules with diverse applications in various fields .

Properties

IUPAC Name

2-(chloromethyl)-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTHKRDEKSFWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377345
Record name 2-(chloromethyl)-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221638-74-0
Record name 2-(chloromethyl)-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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